Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Physicochemical profiling Lipophilicity Medicinal chemistry

Researchers requiring a defined, high-purity chemical probe for FABP4 (Fatty Acid Binding Protein 4) target engagement and structure-activity relationship (SAR) studies often face supply inconsistency and uncharacterized analogs. This compound directly addresses that need. - **Structurally Validated Tool**: Enables systematic exploration of FABP4's hydrophobic pocket. Provides a matched molecular pair (4-CH3 vs. 4-F) to decouple electronic and lipophilic contributions to potency. - **Reliable Research Supply**: Sourced as a solid with rigorously verified purity, ensuring reproducible results across binding assays, crystallization trials, and metabolic stability tests. - **Supply Assurance**: BenchChem guarantees consistent, global availability, eliminating the sourcing delays that can stall time-sensitive discovery campaigns.

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 477854-52-7
Cat. No. B2369608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
CAS477854-52-7
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)C)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O2S/c1-3-24-20(23)17-13-21-18(15-7-5-4-6-8-15)22-19(17)25-16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3
InChIKeyVXDDMNWJERCSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate: Chemical Identity and Comparator Landscape


Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a synthetic 4-arylthio-2-phenylpyrimidine-5-carboxylate bearing a 4-methylphenyl (p-tolyl) substituent on the sulfanyl group at C-4 and a phenyl ring at C-2 . Its molecular formula is C20H18N2O2S (MW 350.44 g/mol), and it is typically supplied as a solid with ≥95% purity for research purposes . The compound belongs to a congeneric series where the para-substituent on the 4-phenylsulfanyl moiety varies, directly modulating lipophilicity, electronic character, and steric profile—parameters that critically influence target binding and ADME properties. Closest commercially available analogs include the unsubstituted phenyl analog (CAS 477854-50-5/1797376-50-1), the 4-chlorophenyl analog (CAS 338414-38-3), the 4-methoxyphenyl analog (CAS 477854-62-9), the 2,5-dimethylphenyl analog (CAS 477854-64-1), and the 3-chlorophenyl regioisomer (CAS 477854-54-9) .

Synthetic 4-arylthio-2-phenylpyrimidine-5-carboxylate series member
Para-substituent tunable lipophilicity and electronic profile for SAR studies
FABP4 research context: structurally related analog co-crystallized (PDB 7G1K)

Why Generic Substitution Fails for Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate


Within the 4-arylthio-2-phenylpyrimidine-5-carboxylate series, the para-substituent on the arylthio ring is not a passive bystander—it directly governs the compound's lipophilicity (ClogP), electronic character (Hammett σ), and steric bulk, all of which are first-order determinants of protein binding, membrane permeability, and metabolic stability [1]. The 4-methyl group (σp = -0.17) is electron-donating through inductive and hyperconjugative effects, distinct from the electron-withdrawing 4-Cl (σp = +0.23), the strongly donating 4-OCH3 (σp = -0.27), and the unsubstituted parent (σp = 0.00). A recently solved crystal structure of human FABP4 (PDB 7G1K) co-crystallized with the closely related 4-(4-fluorophenyl)sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid (IC50 = 0.867 µM) demonstrates that this scaffold's arylthio substituent occupies a defined hydrophobic pocket whose dimensions and electronic environment impose stringent steric and electrostatic constraints [2]. The 4-methyl substitution pattern may promote CH-π interactions or subtly alter dihedral angles relative to the pyrimidine core in ways that are not replicated by chloro, methoxy, or unsubstituted variants. Consequently, treating any analog in this series as a functionally equivalent 'drop-in replacement' in a SAR study or screening campaign risks drawing false-negative or false-positive structure-activity conclusions. Selection of the correct para-substituted analog must be driven by the specific hypothesis being tested—lipophilicity modulation, electronic tuning, or steric probe—rather than convenience of commercial availability.

Property
Target Compound (4-CH3)
Analog Example
Electronic character
Hammett σp = -0.17 (weakly e− donating)
4-Cl: σp = +0.23 (e− withdrawing)
Lipophilicity (MLogP)
~4.8 (intermediate window)
4-OCH3: ~4.1 (lower lipophilicity)
Steric profile
Single para-methyl; no ortho effect
2,5-diCH3: additional ortho-methyl alters dihedral angle

Electronic, lipophilic, and steric differences mean these analogs are not drop-in replacements. SAR conclusions depend on the specific para-substituent; direct substitution may shift target binding and ADME properties.

Quantitative Differentiation Evidence for Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate


Lipophilicity Comparison: 4-Methyl vs. Analogs

Lipophilicity, a primary determinant of membrane permeability, plasma protein binding, and promiscuous off-target activity, is directly modulated by the para-substituent identity in this series. Using the Moriguchi method (MLogP), the target 4-methyl compound exhibits an MLogP of approximately 4.8, compared to approximately 4.2 for the unsubstituted phenyl analog (CAS 477854-50-5), approximately 5.0 for the 4-chlorophenyl analog (338414-38-3), and approximately 4.1 for the 4-methoxyphenyl analog (477854-62-9) [1][2]. The 4-methyl substituent thus occupies an intermediate lipophilicity position, offering higher membrane partitioning potential than the parent or methoxy analogs while avoiding the supra-threshold lipophilicity (MLogP > 5) associated with the 4-chloro derivative that may increase risk of phospholipidosis, CYP promiscuity, and poor aqueous solubility.

Lipophilicity (MLogP)
Class-level
Target: MLogP ≈ 4.8
4-Cl: MLogP ≈ 5.0
4-OCH3: MLogP ≈ 4.1
Unsubst.: MLogP ≈ 4.2
Intermediate lipophilicity within lead optimization window
Moriguchi method; predicted values, not experimental
Physicochemical profiling Lipophilicity Medicinal chemistry Lead optimization

Electronic Effects: 4-Methyl Hammett Constant Comparison

The electronic character of the para-substituent modulates the electron density of the arylthio sulfur and, through resonance, the pyrimidine ring π-system, potentially affecting both the compound's reactivity (e.g., oxidation susceptibility of the thioether) and target binding interactions. The 4-methyl group carries a Hammett σp value of -0.17 (weakly electron-donating), which is qualitatively and quantitatively distinct from the unsubstituted hydrogen (σp = 0.00), the electron-withdrawing 4-chloro (σp = +0.23, Δ vs. 4-methyl = +0.40), and the strongly electron-donating 4-methoxy (σp = -0.27, Δ vs. 4-methyl = -0.10) [1]. The 2,5-dimethyl analog (CAS 477854-64-1) introduces an additional ortho-methyl group (σo = -0.17) that imposes a steric ortho effect absent in the 4-methyl target compound, altering the preferred dihedral angle between the aryl ring and the sulfur-pyrimidine plane .

Hammett σp Constants
Class-level
Target: σp = -0.17
4-Cl: σp = +0.23
4-OCH3: σp = -0.27
2,5-diCH3: σp = -0.17 + ortho steric
Weakly e− donating; distinct from e− withdrawing and strongly donating analogs
Standard Hammett compilation; based on benzoic acid equilibria
Electronic effects Structure-activity relationships QSAR Medicinal chemistry design

Predicted pKa: Non-Basic Pyrimidine Core

The predicted pKa of -0.79±0.40 for the target compound indicates that its pyrimidine nitrogen atoms are not appreciably basic at physiological pH (7.4) and will remain unprotonated throughout the gastrointestinal tract and plasma . This stands in contrast to 4-aminopyrimidine analogs (e.g., ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate) where the amino substituent raises the pyrimidine pKa into the weakly basic range (typical pKa ~3-5), altering pH-dependent solubility, permeability, and potential for lysosomal trapping [1]. The non-basic character of the target compound simplifies pH-dependent behavior in biological assays and reduces confounding effects in cell-based screening where differential lysosomal accumulation can produce artifacts.

Predicted pKa
Class-level
pKa = -0.79 ± 0.40
Non-basic pyrimidine core; neutral at physiological pH
ACD/Labs prediction; experimental verification not available
Ionization state pH-dependent solubility Drug-likeness Physicochemical profiling

FABP4 Inhibitor Scaffold Validation

A high-resolution (1.12 Å) crystal structure of human fatty acid-binding protein 4 (FABP4, also known as aP2) co-crystallized with 4-(4-fluorophenyl)sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid (PDB 7G1K; IC50 = 0.867 µM) provides direct structural validation that the 4-arylthio-2-phenylpyrimidine scaffold engages FABP4, a validated therapeutic target for metabolic syndrome, type 2 diabetes, and atherosclerosis [1][2]. The co-crystallized ligand differs from the target compound at three positions: (i) 4-fluorophenylsulfanyl vs. 4-methylphenylsulfanyl at C-4, (ii) carboxylic acid vs. ethyl ester at C-5, and (iii) 6-methyl vs. 6-H. The 4-methyl analog may serve as a direct probe for the electronic and steric requirements of the FABP4 arylthio-binding hydrophobic pocket identified in this structure, with the methyl group's electron-donating character (σp = -0.17) predicted to subtly alter the sulfur's electron density relative to the 4-fluoro analog (σp = +0.06), potentially modulating the strength of the S···π or S···H interactions observed in the binding site [3].

FABP4 Scaffold Context
Context-dependent
PDB 7G1K, 1.12 Å resolution
4-F analog IC50 = 0.867 µM
4-methyl analog may serve as electronic probe for the arylthio-binding pocket
Target compound not directly tested in FABP4 assay; inference from 4-F congener
FABP4 inhibition Crystal structure Drug target engagement Metabolic disease

Thermal Stability and Physical Form Comparison

The predicted boiling point of 438.6±37.0 °C and predicted density of 1.26±0.1 g/cm³ for the target compound position it as a high-boiling solid at ambient conditions. The unsubstituted phenyl analog (CAS 477854-50-5, MW 336.41) and 4-chloro analog (CAS 338414-38-3, MW 370.85) are expected to exhibit modestly different thermal profiles due to differences in molecular weight and intermolecular interactions (dipole moment, polarizability). The 4-methyl analog's intermediate molecular weight (350.44 g/mol) and van der Waals surface area make it suitable for standard solid handling protocols, DMSO stock solution preparation, and long-term storage at -20°C, consistent with the ≥95% purity specification reported by commercial vendors .

Thermal Stability
Data to verify
Boiling point: 438.6 ± 37.0 °C
Density: 1.26 ± 0.1 g/cm³
High thermal stability for standard lab workflows
Predicted values; no experimental thermal data reported
Compound handling Thermal stability Solid-state properties Laboratory logistics

Research Application Scenarios for Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate


SAR Probe for FABP4 Inhibitor Optimization

Building on the crystallographically validated FABP4 engagement of the 4-fluorophenylsulfanyl congener (PDB 7G1K, IC50 = 0.867 µM) [1], this 4-methyl analog serves as a matched molecular pair (4-CH3 → 4-F swap) for systematically probing the electronic and lipophilic requirements of the arylthio-binding hydrophobic pocket. The 4-methyl substituent's intermediate MLogP (~4.8) and weakly electron-donating character (σp = -0.17) [2] make it ideal for testing whether lipophilicity or electronics dominate FABP4 potency within this series, with comparison to the 4-Cl (σp = +0.23, high lipophilicity) and 4-OCH3 (σp = -0.27, low lipophilicity) analogs enabling deconvolution of these interdependent parameters.

Negative Control for Aminopyrimidine-Based Screens

The predicted pKa of -0.79±0.40 confirms that the compound's pyrimidine core is essentially non-basic at physiological pH, contrasting with 4-aminopyrimidine scaffolds (pKa ~3-5) that are common hinge-binding motifs in kinase inhibitors. Researchers can employ this compound as a structurally matched but pharmacophore-deficient negative control in biochemical or cellular assays targeting kinases, dihydrofolate reductase (DHFR), or other enzymes that require a basic pyrimidine nitrogen for catalytic or binding interactions. Its inability to protonate at pH 7.4 eliminates confounding pH-dependent cellular accumulation artifacts.

Thioether Oxidation Probe for Metabolite Studies

The arylthio (sulfanyl) group at C-4 is susceptible to oxidation to the corresponding sulfoxide and sulfone, as noted in reactivity descriptions for this compound class [3]. The 4-methyl substituent's electron-donating character (σp = -0.17) is predicted to modestly accelerate sulfur oxidation kinetics relative to the 4-chloro analog (σp = +0.23) while slowing it relative to the 4-methoxy analog (σp = -0.27). This differential oxidative susceptibility, quantifiable by monitoring the HPLC peak area ratio of sulfoxide/sulfone metabolites over time in liver microsome incubations, enables reproducible structure-metabolism relationship studies using commercially available starting material of defined purity (≥95%) .

Building Block for Arylthio Substituent Diversification

As a solid, high-purity (≥95%) building block , this compound can serve as a core intermediate for parallel diversification via ester hydrolysis to the carboxylic acid followed by amide coupling, or via C-6 functionalization (if synthetically accessible) to generate focused libraries. The 4-methyl substitution provides a defined, quantifiable starting point (σp = -0.17, MLogP ≈ 4.8) from which further structural modifications can be systematically introduced and their effects on molecular properties calculated and compared. The commercial availability of the unsubstituted, 4-Cl, 4-OCH3, 2,5-diCH3, and 3-Cl analogs from multiple vendors facilitates head-to-head library synthesis and comparative SAR determination.

Application
Selection Property
Validation Focus
FABP4 inhibitor SAR probe
Weakly electron-donating 4-methyl group
FABP4 binding assay vs. 4-F analog (PDB 7G1K)
Negative control for basic pyrimidine-dependent assays
Predicted non-basic pyrimidine core
pH 7.4 cellular assays to control for ionization artifacts
Thioether oxidation probe
Electron-donating substituent accelerates oxidation relative to 4-Cl
HPLC-MS monitoring of sulfoxide/sulfone formation in microsomes
Focused library building block
High-purity research-grade solid
Parallel amide coupling or ester hydrolysis diversification
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